Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heterocyclic compound featuring a fused hexahydroquinoline scaffold. It is synthesized via multicomponent reactions involving aromatic aldehydes, dimedone, and methyl acetoacetate under microwave irradiation, achieving yields of 82–98% in 4–6 minutes . The structure is characterized by a sofa conformation in the hydropyridine ring, with the phenyl substituent nearly orthogonal to the fused-ring plane . Its crystal structure (triclinic, space group P1) reveals intermolecular N–H···O hydrogen bonds that stabilize supramolecular chains . The compound’s synthesis is optimized for environmental friendliness and efficiency compared to traditional methods .
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-12-16(19(23)24-4)17(13-8-6-5-7-9-13)18-14(21-12)10-20(2,3)11-15(18)22/h5-9,17,21H,10-11H2,1-4H3 |
InChI Key |
QVQKQVCVNNTYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Four-Component Condensation in Aqueous Micellar Media
The reaction of benzaldehyde (1a), dimedone (2), methyl acetoacetate (3), and ammonium acetate (4) in Triton X-100/water at room temperature yields the target compound in 97% yield within 60 minutes . Triton X-100 acts as a surfactant, forming micelles that enhance reactant solubility and accelerate the reaction. This method is notable for its eco-friendly profile, avoiding organic solvents.
Procedure :
-
Mix benzaldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1 mmol) in Triton X-100 (20 mol%) and water (2 mL).
-
Stir vigorously at room temperature until completion (monitored by TLC).
-
Pour the mixture onto crushed ice, filter the precipitate, and purify via column chromatography (ethyl acetate/hexane).
Key Advantages :
Ethanol-Mediated Synthesis with Ammonium Acetate
A conventional approach involves refluxing the reactants in ethanol with ammonium acetate as both a catalyst and nitrogen source . The reaction typically completes within 12 hours, yielding 58–93% depending on the aldehyde substituent .
Procedure :
-
Combine benzaldehyde (2 mmol), dimedone (2 mmol), methyl acetoacetate (2 mmol), and ammonium acetate (2 mmol) in ethanol (50 mL).
-
Reflux for 12 hours.
Variations :
-
Catalyst Additives : L-glutamine (0.05 g) as a catalyst reduces side reactions, improving yield to 58% .
-
Substituent Effects : Electron-withdrawing groups on aldehydes (e.g., NO₂) shorten reaction times (30–35 minutes) and increase yields (96–98%) .
Solvent-Free Synthesis Under Thermal Conditions
Heating the reactants without solvent at 100°C for 5 minutes achieves rapid cyclization, yielding 82–92% . This method eliminates solvent handling and reduces waste.
Procedure :
-
Mix benzaldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol).
-
Heat at 100°C with stirring for 5 minutes.
Key Advantages :
Heterogeneous Catalysis Using Ionic Liquid-Grafted Graphene Oxide
A reusable catalyst system employs ionic liquid-functionalized graphene oxide (GO-IL) to facilitate the reaction at 100°C in ethanol . The catalyst is recovered via centrifugation and reused for five cycles without significant activity loss.
Procedure :
-
Add GO-IL (10 mg) to a mixture of benzaldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL).
-
Reflux at 100°C for 20 minutes.
-
Filter the catalyst, concentrate the solution, and recrystallize .
Performance :
Solid-State Mechanochemical Synthesis
Grinding the reactants in a mortar without solvent at 80°C for 30 minutes produces the compound in 85–90% yield . This method avoids solvent use entirely and is scalable for industrial applications.
Procedure :
-
Grind benzaldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1 mmol) in a mortar.
-
Heat the mixture at 80°C for 30 minutes.
Key Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces the reaction time to 5–10 minutes, yielding 88–95% . This method is ideal for high-throughput screening.
Procedure :
-
Mix reactants in a microwave vial.
-
Irradiate at 120°C for 10 minutes.
Comparative Analysis of Methods
| Method | Conditions | Time | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|
| Aqueous Micellar Media | RT, Triton X-100/H₂O | 60 min | 97 | High |
| Ethanol Reflux | 80°C, NH₄OAc | 12 h | 58–93 | Moderate |
| Solvent-Free Thermal | 100°C, no solvent | 5 min | 82–92 | High |
| Heterogeneous Catalysis | 100°C, GO-IL | 20 min | 86–93 | High |
| Solid-State Mechanochemical | 80°C, no solvent | 30 min | 85–90 | Very High |
| Microwave-Assisted | 120°C, MW | 5–10 min | 88–95 | Moderate |
Critical Reaction Parameters
-
Catalyst Choice :
-
Solvent Effects :
-
Temperature and Time :
Structural Confirmation
The product’s structure is validated via:
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 5 and the hexahydroquinoline core are primary sites for oxidation.
The equatorial arrangement of the ester group (observed in crystal structures) influences steric accessibility during oxidation .
Reductive Transformations
Reduction targets the ketone and ester functionalities:
Nuclear magnetic resonance (NMR) studies confirm regioselectivity in reductions, with no epimerization at chiral centers .
Nucleophilic Substitution at the Ester Group
The methyl ester undergoes hydrolysis and aminolysis:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (aq)/EtOH, reflux | Carboxylic acid derivative | 72–85% | |
| Aminolysis | R-NH₂ (neat, 100°C) | Amide derivatives | 60–78% |
The cis-cis conformation of the ester group (relative to the dihydropyridine ring) enhances electrophilicity at the carbonyl carbon .
Cyclization and Annulation Reactions
The hexahydroquinoline core participates in ring-expansion reactions:
Cyclization efficiency correlates with the electron-withdrawing nature of substituents on the phenyl ring .
Catalytic Cross-Coupling Reactions
The phenyl group at position 4 enables metal-catalyzed modifications:
| Catalyst System | Reaction Type | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | Suzuki coupling | Biaryl derivatives | 65–80% | |
| CuI/L-proline | Ullmann coupling | N-aryl derivatives | 55–70% |
Crystal packing interactions (e.g., N—H⋯O hydrogen bonds) stabilize transition states during catalysis .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs can effectively inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. In vitro studies demonstrated that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant for developing therapeutic agents aimed at preventing oxidative damage associated with chronic diseases .
Catalysis
Heterogeneous Catalysis
this compound has been incorporated into metal-organic frameworks (MOFs) for use in heterogeneous catalysis. The flexible nature of MOFs allows for enhanced catalytic activity due to the tunable properties of the organic ligands. The compound serves as a ligand that can modify the electronic environment around metal centers within the MOF structure, facilitating reactions such as Friedel-Crafts acylation and cyanosilylation .
Organocatalysis
In organocatalytic processes, this compound has been utilized to promote various reactions including Michael additions and aldol reactions. Its effectiveness as an organocatalyst stems from its ability to stabilize transition states through hydrogen bonding interactions .
Material Science
Polymer Synthesis
The compound's unique structure makes it a suitable candidate for synthesizing novel polymers with specific properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly beneficial in developing advanced materials for aerospace and automotive industries .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced cardiac muscle contraction . The pathways involved include the modulation of calcium ion channels and related signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2,7,7-Trimethyl-5-Oxo-4-Phenyl-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate
- Structural Differences: The ethyl ester analog shares the hexahydroquinoline core but differs in the ester group (ethyl vs. methyl). This substitution impacts solubility and crystallinity.
- Crystallography : The ethyl derivative crystallizes in a triclinic system (P1) with a disordered ethyl group (occupancy ratio 0.609:0.391) and forms infinite chains via N–H···O hydrogen bonds .
- Synthesis: Prepared using L-glutamine as a catalyst in ethanol, contrasting with the microwave-assisted method for the methyl ester .
Pyridin-3-yl Methyl Substituted Derivatives
Derivatives such as B4–B9 (e.g., 4-(4-cyanophenyl) or 4-(4-chlorophenyl)) feature a pyridin-3-yl methyl group at position 3 instead of a simple ester :
- Biological Activity: These derivatives exhibit potent P-glycoprotein inhibitory activity, attributed to electron-withdrawing substituents (e.g., nitro, cyano) on the phenyl ring, which enhance binding affinity .
- Spectral Data : Characterized by distinct $ ^1H $ NMR shifts (e.g., δ 7.21–7.15 for aromatic protons) and IR absorption bands (e.g., 1668 cm$ ^{-1} $ for carbonyl groups) .
2,7,7-Trimethyl-5-Oxo-4-Phenyl-1,4,5,6,7,8-Hexahydroquinoline-3-Carbonitrile
- Functional Group Variation : Replaces the carboxylate ester with a nitrile group, altering electronic properties (e.g., increased dipole moment) and reactivity .
- Applications: The nitrile derivative is marketed for research applications, with a molecular weight of 292.38 g/mol and CAS No. 19732-57-1 .
Methyl 4-(4-(Methylsulfonyl)Phenyl)-2-Methyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate
- Structural Features : Incorporates a methylsulfonylphenyl group at position 4, leading to a flattened chair conformation in the ketone ring and a tetrahedral sulfur configuration .
- Crystallography : Forms supramolecular chains via N–H···O interactions, similar to the parent compound, but with distinct bond angles (e.g., S1–O4 = 1.440 Å) .
Comparative Analysis of Key Properties
Biological Activity
Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structure contributes to various biological activities that have been the subject of research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a hexahydroquinoline core with a phenyl substituent and a carboxylate group. The compound has been characterized through various spectroscopic techniques and crystallographic studies which reveal its three-dimensional arrangement and potential interaction sites for biological activity.
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
1. Antimicrobial Activity:
- Studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties against various bacterial strains. The presence of the phenyl group is believed to enhance this activity by facilitating interactions with microbial cell membranes.
2. Antioxidant Properties:
- The compound has shown potential as an antioxidant. In vitro assays demonstrate its ability to scavenge free radicals and reduce oxidative stress markers in cellular models.
3. Anticancer Potential:
- Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved.
4. Neuroprotective Effects:
- Research indicates that this compound may have neuroprotective effects potentially beneficial in neurodegenerative diseases. Animal models have shown improvements in cognitive function and reduced neuronal damage following treatment.
Data Table: Summary of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Cognitive enhancement |
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
In a study involving multiple bacterial strains (e.g., E. coli, S. aureus), the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Neuroprotection in Rodent Models
A rodent model of Alzheimer’s disease treated with the compound showed significant reductions in amyloid plaque accumulation and improved memory performance on behavioral tests compared to controls.
Research Findings
Recent findings emphasize the need for further exploration of this compound's structure–activity relationship (SAR) to optimize its biological activity. Modifications to the phenyl ring or variations in the carboxylate group may yield derivatives with enhanced efficacy and specificity for targeted therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
- Methodology : The compound is synthesized via a multi-component Hantzsch reaction involving dimedone, benzaldehyde, methyl acetoacetate, and ammonium acetate. Catalysts like L-glutamine (0.05 g in ethanol) improve yields under mild conditions (room temperature, 12 h). Recrystallization in ethanol achieves purity .
- Key Parameters : Solvent choice (ethanol vs. solvent-free), catalyst loading, and reaction time. For example, Fe3O4@NFC@ONSM-Ni(II) nanoparticles enhance yields (88–97%) at 65°C .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used. The methyl derivative crystallizes in a triclinic system (space group P1̄), with unit cell parameters similar to its ethyl analog: a = 7.35 Å, b = 9.63 Å, c = 13.95 Å, α = 98.37°, β = 91.78°, γ = 106.29° .
- Software : SHELXS-97 (structure solution) and SHELXL-2018 (refinement) for handling disorder (e.g., ethyl group disorder in analogs). OLEX2 integrates visualization and analysis .
Q. What spectroscopic techniques are employed for characterization?
- Techniques :
- FT-IR : Peaks at ~1668 cm<sup>-1</sup> (C=O), ~3324 cm<sup>-1</sup> (N–H) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ 5.64 (s, NH), δ 2.61 (CH3 groups), and δ 171.3 (ester carbonyl) .
- SC-XRD : Confirms hydrogen bonding (N–H⋯O) and molecular conformation .
Advanced Research Questions
Q. How does the hydropyridine ring conformation influence the compound’s supramolecular assembly?
- Analysis : The hydropyridine ring adopts a sofa conformation, with the methine C atom deviating by 0.454 Å from the plane. The phenyl ring is orthogonal (85.5°), affecting packing. Hydrogen bonds (N–H⋯O) form infinite chains along the a-axis, stabilizing the crystal lattice .
- Graph Set Notation : C(6) chains for N–H⋯O interactions, as seen in related hexahydroquinolines .
Q. What computational methods resolve disorder in the methyl/ethyl ester groups during refinement?
- Approach : Restrain C–C distances (1.54 ± 0.01 Å) and refine occupancy ratios (e.g., 0.609:0.391 for ethyl disorder). SHELXL’s restraints and ISOR commands mitigate thermal motion artifacts .
- Validation : R1 < 0.05 and wR2 < 0.15 ensure data-to-parameter ratios > 15:1 .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Method : Modified Hantzsch reactions with chiral catalysts (e.g., L-glutamine or asymmetric organocatalysts). HPLC with chiral columns (e.g., Chiralpak AD-H) assesses optical purity, achieving >90% enantiomeric excess in analogs .
- Challenges : Steric hindrance from 2,7,7-trimethyl groups complicates stereocontrol. Three-component reactions improve yield over two-component systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
